1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a thiophene ring. The unique combination of these structural elements makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of benzylamine with a suitable thiophene derivative under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate derivative to form the urea functional group. This reaction is typically carried out in the presence of a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or thiophene rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced analogs with altered hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the benzyl or thiophene rings.
Scientific Research Applications
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in key biochemical processes.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Modulate Gene Expression: Influence the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-(pyrrolidin-1-yl)ethyl)urea: Lacks the thiophene ring, resulting in different chemical and biological properties.
1-Benzyl-3-(2-(thiophen-3-yl)ethyl)urea: Lacks the pyrrolidine ring, leading to variations in its reactivity and applications.
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)urea:
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(19-12-15-6-2-1-3-7-15)20-13-17(16-8-11-23-14-16)21-9-4-5-10-21/h1-3,6-8,11,14,17H,4-5,9-10,12-13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRTUXKXHSMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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